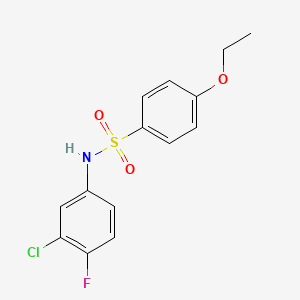![molecular formula C17H12ClN3OS B5811940 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as CPN, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets the protein kinases, which play a crucial role in various cellular processes. CPN has been studied extensively for its mechanism of action and its potential use in the treatment of various diseases.
作用机制
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its inhibitory effects on protein kinases by binding to the ATP binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which in turn inhibits downstream signaling pathways. This compound has been shown to have selectivity for certain kinases, which makes it a valuable tool for studying specific signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have selectivity for certain kinases, which makes it a valuable tool for studying specific signaling pathways. However, this compound also has some limitations. It may have off-target effects on other proteins, which can complicate data interpretation. It also has limited solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for the study of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide. One direction is to further study its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to study its potential use in the treatment of inflammatory diseases and autoimmune disorders. This compound has shown anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent. Finally, further studies are needed to determine the selectivity and specificity of this compound for various kinases, which can help guide its use as a research tool.
合成方法
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can be synthesized using a multi-step process. The first step involves the reaction of 5-chloro-2-pyridinamine with carbon disulfide to form 5-chloro-2-pyridinyl dithiocarbamate. This intermediate is then reacted with 1-naphthylamine to form this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on various protein kinases, including JAK2, FLT3, and c-Met. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its potential use in the treatment of inflammatory diseases and autoimmune disorders.
属性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-8-9-15(19-10-12)20-17(23)21-16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKMOCIFKZQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)

![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)

